N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide
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Overview
Description
- The compound is a synthetic organic molecule with the following chemical structure: .
- It is classified as an amide derivative containing bromine, fluorine, and a pyridine ring.
- The compound’s IUPAC name is N-(4-Bromo-2-(Trifluoromethyl)phenyl)-3,3-dimethylbutanamide .
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The compound consists of a central amide group (carbonyl) connected to a 4-bromo-2-fluorophenyl group and a 3-pyridinyl group.
- The cyclobutyl ring and hydrazinecarbothioamide moiety contribute to its overall structure.
Chemical Reactions Analysis
- Without specific literature, it’s challenging to provide detailed chemical reactions. However, the compound’s functional groups suggest potential reactivity with nucleophiles and electrophiles.
Physical And Chemical Properties Analysis
- Density : 1.4±0.1 g/cm³
- Boiling Point : 539.2±50.0 °C at 760 mmHg
- Flash Point : 279.9±30.1 °C
- Molar Refractivity : 98.6±0.3 cm³
- Polar Surface Area : 56 Ų
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of derivatives starting from isonicotinic acid hydrazide has shown significant antimicrobial activities. These derivatives are synthesized through reactions involving carbon disulfide, ethyl bromide, and various aldehydes, leading to compounds with good to moderate antimicrobial activity, indicating their potential in combating microbial infections (Bayrak et al., 2009).
Microwave-Assisted Synthesis and Biological Activity
Microwave irradiation has been utilized to synthesize precursors and derivatives exhibiting antibacterial and antifungal activities. This innovative method highlights the chemical's potential in contributing to the development of new antimicrobial agents with significant efficiency (Dengale et al., 2019).
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds, including triazoles and thiadiazoles, which are crucial for developing novel pharmaceuticals. These compounds have been synthesized through condensation reactions, demonstrating the compound's versatility in creating diverse molecular structures with potential biological applications (Darehkordi & Ghazi, 2013).
Fluorescent Probe Development
This chemical has been part of studies aimed at developing fluorescent probes for detecting hydrazine in biological and water samples. The creation of probes with a large Stokes shift, low cytotoxicity, and the ability to quantitatively determine environmental water systems showcases the compound's application in environmental monitoring and health (Zhu et al., 2019).
DNA Binding Studies
Thiazole derivatives linked to N-phenylmorpholine have been synthesized and studied for their DNA-binding capabilities. These studies provide insights into the compound's potential in developing therapeutic agents based on DNA interaction, leading to antimicrobial and anticancer applications (Farghaly et al., 2020).
Safety And Hazards
- Safety information, risk, and hazards would require specific data from safety sheets or literature. Always handle chemicals with proper precautions.
Future Directions
- Investigate its potential as a drug candidate or probe for biological studies.
- Explore its reactivity in various chemical transformations.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications. If you need more detailed information, consider consulting scientific literature or experts in the field. 🌟
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O2S/c17-10-3-4-12(11(18)6-10)20-16(26)22-21-15(24)14-7-13(23-25-14)9-2-1-5-19-8-9/h1-6,8,14H,7H2,(H,21,24)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIPJTXMNWZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=S)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide |
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